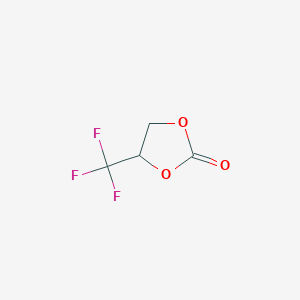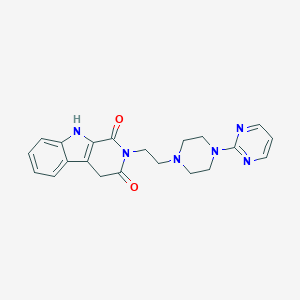
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-, also known as PDB, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, making it a topic of interest for many researchers.
Wirkmechanismus
The mechanism of action of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- involves its interaction with various proteins and enzymes in the body. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to inhibit the activity of CK2, which is involved in cell proliferation and survival. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes. In addition, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to reduce oxidative stress and inflammation in the brain by modulating the activity of various enzymes and proteins.
Biochemische Und Physiologische Effekte
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to have various biochemical and physiological effects in the body. In cancer research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has also been shown to reduce inflammation and oxidative stress in the body, which can have a positive effect on overall health. In neurological research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its wide range of potential applications in various fields of research. However, one limitation of using 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- in lab experiments is its cost, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are many potential future directions for research on 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-. In cancer research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could be further studied for its potential as a therapeutic agent for various types of cancer. In inflammation research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could be studied for its potential as an anti-inflammatory agent for various inflammatory diseases. In neurological research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could be studied for its potential as a neuroprotective agent for various neurological disorders. Additionally, the development of new synthesis methods for 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- can be achieved through various methods, including the reaction of 2-aminopyrimidine with 2-(4-bromobenzyl)pyridine, followed by cyclization with maleic anhydride. Another method involves the reaction of 2-aminopyrimidine with 2-(4-bromobenzyl)pyridine, followed by reduction with sodium borohydride. Both methods have been reported to yield high purity 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)-.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has shown promising results as an inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
184691-42-7 |
|---|---|
Produktname |
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)- |
Molekularformel |
C21H22N6O2 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-4,9-dihydropyrido[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C21H22N6O2/c28-18-14-16-15-4-1-2-5-17(15)24-19(16)20(29)27(18)13-10-25-8-11-26(12-9-25)21-22-6-3-7-23-21/h1-7,24H,8-14H2 |
InChI-Schlüssel |
YZFMDALAWOVLHC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=NC=CC=N5 |
Kanonische SMILES |
C1CN(CCN1CCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=NC=CC=N5 |
Andere CAS-Nummern |
184691-42-7 |
Synonyme |
1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(2-(4-(2-pyrimidin yl)-1-piperazinyl)ethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



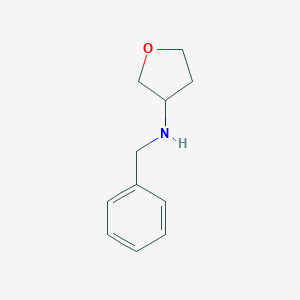
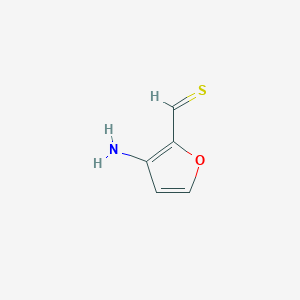
![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)
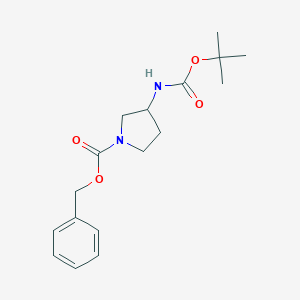
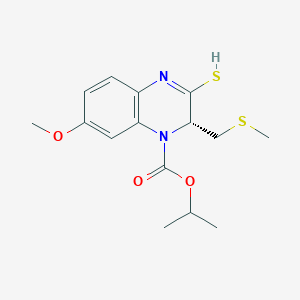
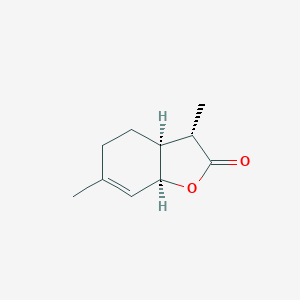
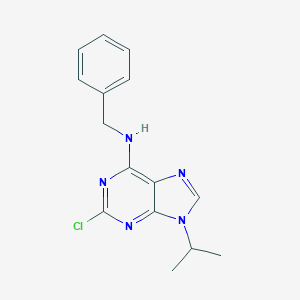
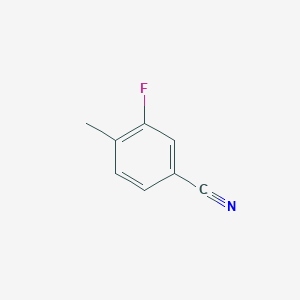
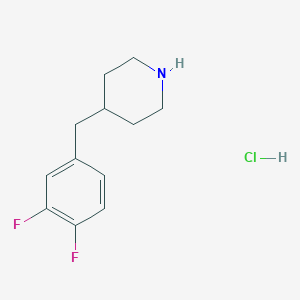
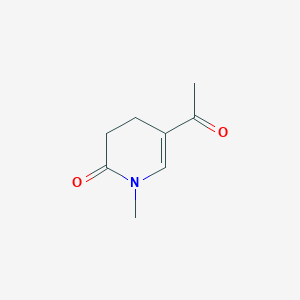
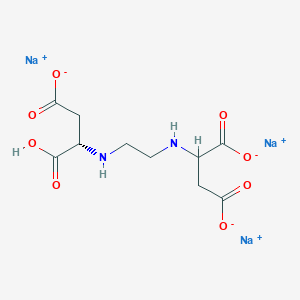
![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3S-cis)-(9CI)](/img/structure/B68023.png)
